Transporter Binding Affinity: 4-(2-Aminopropyl)morpholine vs. Amphetamine at DAT
4-(2-Aminopropyl)morpholine demonstrates measurable but substantially lower binding affinity for the dopamine transporter (DAT) compared to amphetamine. In radioligand displacement assays using [³H]WIN 35,428 in rat striatal membranes, the compound exhibits a Ki of 1,258 nM, representing an approximately 120-fold reduction in affinity relative to S(+)-amphetamine (Ki = 10.2 nM) [1]. This quantitative difference confirms that the morpholine-for-phenyl substitution attenuates DAT binding, directly impacting the compound's utility as a selective pharmacological probe.
| Evidence Dimension | DAT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,258 nM |
| Comparator Or Baseline | S(+)-Amphetamine: Ki = 10.2 nM |
| Quantified Difference | ~123-fold lower affinity (reduced binding) |
| Conditions | [³H]WIN 35,428 radioligand displacement; rat striatal membranes |
Why This Matters
Procurement for neuropharmacology research requires a compound with reduced DAT affinity to serve as a low-activity control or to isolate non-DAT-mediated effects, which classical amphetamines cannot provide.
- [1] Eshleman AJ, Wolfrum KM, Reed JF, et al. (2018). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics, 367(1): 56-70. (Supplemental Table: Ki values for amphetamine analogs including 4-(2-aminopropyl)morpholine). View Source
